1-Iodo-3-methoxycyclohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

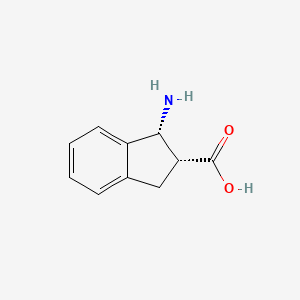

“1-Iodo-3-methoxycyclohexane” is a chemical compound with the molecular formula C7H13IO . It has an average mass of 240.082 Da and a monoisotopic mass of 240.001099 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexane ring with an iodine atom and a methoxy group attached to it . The exact positions of these attachments on the cyclohexane ring can be determined by the numbering in the name of the compound. The “1-Iodo” indicates that the iodine atom is attached to the first carbon atom in the cyclohexane ring, and the “3-methoxy” indicates that the methoxy group is attached to the third carbon atom .

Aplicaciones Científicas De Investigación

Aminocarbonylation Reactions

A study by Gergely and Kollár (2017) discussed the aminocarbonylation of iodoalkenes, including compounds structurally related to 1-Iodo-3-methoxycyclohexane, using palladium-catalyzed reactions. This process enables the formation of hydrazides from iodoalkenes, which are valuable in synthesizing various organic compounds (Gergely & Kollár, 2017).

Lignin Pyrolysis Modification

Ma et al. (2021) explored the demethylation of the methoxy group in lignin using iodocyclohexane, aiming to understand the role of methoxy groups during lignin pyrolysis. Their findings suggest that demethylation can inhibit repolymerization reactions and reduce activation energy, showcasing an application in enhancing lignin valorization processes (Ma, Li, Wu, & Zhang, 2021).

Enolcyclization Reactions

Mphahlele and Moekwa (2005) reported on the iodo- and bromo-enolcyclization of 2-(2-propenyl)cyclohexanediones and derivatives using iodine in methanol. This method facilitates the synthesis of iodomethyltetrahydrobenzofuran-4-ones, highlighting the use of iodocyclohexane derivatives in creating complex cyclic structures (Mphahlele & Moekwa, 2005).

Conformational Analysis

Freitas et al. (2003) conducted a conformational analysis of trans-2-halocyclohexanols and their methyl ethers, including trans-1-methoxy-2-iodocyclohexane. Their research offers insights into the conformational equilibria of these compounds, which is crucial for understanding their reactivity and interactions in various chemical contexts (Freitas, Tormena, Rittner, & Abraham, 2003).

Synthesis of 1-Methoxycyclohexene

Shi (2006) described the synthesis of 1-Methoxycyclohexene from cyclohexanone, showcasing a methodology relevant to the manipulation of methoxycyclohexane derivatives for synthetic applications (Shi, 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-iodo-3-methoxycyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUMHGQYNFXPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2679522.png)

![N-[2-Oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2679524.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2679529.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-nitro-4-piperidin-1-ylbenzamide](/img/structure/B2679532.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2679537.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate](/img/structure/B2679538.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2679540.png)